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Compound of Interest

Compound Name: Isocyanic acid

Cat. No.: B1199962 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermochemistry of isocyanic acid
(HNCO) and its key isomers: cyanic acid (HOCN), fulminic acid (HCNO), and isofulminic acid

(HONC). This document summarizes critical quantitative data, details experimental and

computational methodologies, and visualizes the isomerization pathways, offering a valuable

resource for professionals in research, science, and drug development.

Core Thermochemical Data
The following tables summarize the key thermochemical properties of isocyanic acid and its

isomers. These values are critical for understanding the stability and reactivity of these

compounds.

Table 1: Heat of Formation (ΔfH°) at 0 K and 298.15 K
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Species Formula
ΔfH° at 0 K
(kcal/mol)

ΔfH° at 298.15 K
(kcal/mol)

Isocyanic Acid HNCO -27.6[1] -28.74[2]

Cyanic Acid HOCN -3.1[1] -2.89[2]

Fulminic Acid HCNO +40.9[1] +41.16[2]

Isofulminic Acid HONC +56.3[1] +56.59[2]

Table 2: Standard Molar Enthalpy (H°), Entropy (S°), and
Gibbs Free Energy of Formation (ΔfG°) at 298.15 K

Species Formula
Standard
Molar Enthalpy
(H°) (kcal/mol)

Standard
Molar Entropy
(S°) (J/mol·K)

Gibbs Free
Energy of
Formation
(ΔfG°)
(kcal/mol)

Isocyanic Acid HNCO
-118.93 kJ/mol

(-28.43 kcal/mol)
238.23

-101.70 kJ/mol

(-24.31 kcal/mol)

Cyanic Acid HOCN -2.89 245.85
24.88 (relative to

HNCO)[2]

Fulminic Acid HCNO 41.16 240.58
84.74 (relative to

HNCO)[2]

Isofulminic Acid HONC 56.59 243.34
105.35 (relative

to HNCO)[2]

Isomerization Pathways and Energetics
The isomerization between isocyanic acid and its isomers involves significant energy barriers.

Understanding these pathways is crucial for predicting their stability and interconversion under

various conditions. Computational studies have elucidated these pathways, revealing that the

isomerization from HNCO to HOCN is the most energetically favorable.[3] The process is

thought to occur through successive 1,2-hydrogen migrations rather than a single 1,3-hydrogen

migration.[3]
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The isomerization reactions of isocyanic acid generally have very high energy barriers,

making the rate constants for these transformations very small at temperatures between 300

and 2000 K.[1][2]

Isocyanic Acid (HNCO)
ΔfH° = -28.74 kcal/mol

TS (HNCO -> HOCN)
~93.3 kcal/mol

TS (HNCO -> HCNO)
~94.0 kcal/mol

TS (HNCO -> HONC)
~91.2 kcal/mol

Cyanic Acid (HOCN)
ΔfH° = -2.89 kcal/mol

Fulminic Acid (HCNO)
ΔfH° = 41.16 kcal/mol

Isofulminic Acid (HONC)
ΔfH° = 56.59 kcal/mol

Click to download full resolution via product page

Isomerization pathways of isocyanic acid.

Methodologies for Thermochemical Studies
The determination of the thermochemical properties of isocyanic acid and its isomers relies on

a combination of sophisticated experimental and computational techniques.

Experimental Protocols
A. Photodissociation Studies:

Photodissociation experiments are crucial for determining bond dissociation energies and

heats of formation. A common setup involves a laser photolysis/laser-induced fluorescence

(LP/LIF) pump-probe technique in a flow reactor system at low pressures.

Sample Preparation: Isocyanic acid is typically generated by the thermal decomposition of

its trimer, cyanuric acid, or by the reaction of potassium cyanate with an acid.

Photolysis: A pulsed excimer laser operating at a specific UV wavelength (e.g., 193 nm) is

used to photodissociate the HNCO molecules.
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Product Detection: The resulting photofragments, such as H atoms and NCO radicals, are

detected using techniques like laser-induced fluorescence (LIF). For H-atom detection,

tunable narrow-band Lyman-α laser radiation can be used.

Data Analysis: By measuring the translational energy distribution of the photofragments, the

bond dissociation energy (D0) can be determined, which is then used to calculate the heat of

formation.

B. Matrix Isolation Fourier Transform Infrared (FTIR) Spectroscopy:

This technique is used to study the vibrational spectra of molecules and their complexes in an

inert matrix at low temperatures, which helps in identifying different isomers and their

aggregates.

Matrix Preparation: A gaseous mixture of the sample (e.g., HNCO) and a large excess of an

inert gas (e.g., Argon) is deposited onto a cold substrate (e.g., a CsI window) maintained at

cryogenic temperatures (typically around 10-20 K).

FTIR Spectroscopy: The infrared spectrum of the isolated molecules in the matrix is recorded

using an FTIR spectrometer.

Annealing: The matrix can be slowly warmed (annealed) to allow for the diffusion and

aggregation of the trapped species, enabling the study of dimers, trimers, and other

complexes.

Data Interpretation: The observed vibrational frequencies are compared with theoretical

calculations to identify the species present in the matrix.
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General experimental workflows.

Computational Protocols
High-level ab initio molecular orbital and density functional theory (DFT) calculations are

instrumental in predicting the thermochemical properties and isomerization pathways of these

molecules.

Methodology: Commonly employed methods include coupled-cluster with single, double, and

perturbative triple excitations (CCSD(T)) and DFT functionals like B3LYP.[1][2] These are

often used in conjunction with large basis sets, such as the correlation-consistent cc-pVXZ

series or Pople-style basis sets like 6-311++G(3df,2p).[1][2]
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Geometry Optimization and Frequency Calculations: The molecular geometries of the

isomers and the transition states connecting them are optimized to find the minimum energy

structures. Vibrational frequency calculations are then performed to confirm that the

optimized structures are true minima (no imaginary frequencies) or transition states (one

imaginary frequency) and to calculate zero-point vibrational energies (ZPVE).

Energy Calculations: Single-point energy calculations are performed at a higher level of

theory or with a larger basis set on the optimized geometries to obtain more accurate

electronic energies.

Thermochemical Calculations: The calculated electronic energies, ZPVE, and vibrational

frequencies are used to compute thermochemical properties such as enthalpy, entropy, and

Gibbs free energy at different temperatures using standard statistical mechanics formalisms.

Software: The Gaussian suite of programs is a widely used software package for these types

of calculations.[2]

Kinetic Modeling: For studying isomerization kinetics, statistical theories like the Rice-

Ramsperger-Kassel-Marcus (RRKM) theory are often employed to calculate temperature-

and pressure-dependent rate constants.[1][2]
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Select Level of Theory and Basis Set
(e.g., CCSD(T)/aug-cc-pVTZ)
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Single-Point Energy Calculation

Thermochemical Analysis

Kinetic Modeling (RRKM)
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A typical computational workflow.

Conclusion
The thermochemistry of isocyanic acid and its isomers is a complex and vital area of study

with implications for atmospheric chemistry, combustion science, and potentially, drug

development. This guide provides a consolidated overview of the key thermochemical data, the

methodologies used to obtain this information, and the energetic landscapes of their

isomerization. The combination of advanced experimental techniques and high-level

computational chemistry continues to deepen our understanding of these fundamental

molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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